1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O/c1-15-7-8-19(13-16(15)2)29-22(17-9-11-25-12-10-17)21(27-28-29)23(30)26-14-18-5-3-4-6-20(18)24/h3-13H,14H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODPQPQFQFBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl and methoxyacetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. The compound under discussion has demonstrated effectiveness against various cancer cell lines. For instance, studies have shown that triazole-based compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and apoptosis. A notable case study highlighted the compound's ability to induce cell cycle arrest in breast cancer cells, leading to increased rates of apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have suggested that it possesses significant antibacterial and antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of critical enzymatic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown potential as an anti-inflammatory agent. Research findings indicate that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This application is particularly relevant in the context of chronic inflammatory diseases.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, such as carbonic anhydrase. In a study focusing on structure-activity relationships, modifications to the triazole ring were found to enhance enzyme inhibition efficacy . The implications of these findings suggest potential therapeutic uses in conditions where enzyme modulation is beneficial.
Drug Design and Development
The unique structural features of this compound make it a valuable template for drug design. Its ability to form stable interactions with biological targets can be exploited in developing new therapeutics. Structure-based drug design approaches have utilized this compound to create analogs with improved pharmacological profiles .
Material Science Applications
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. The compound's ability to act as a cross-linker can improve the mechanical strength and thermal stability of polymers . These advancements are crucial in developing materials for various industrial applications.
Nanotechnology
In nanotechnology, derivatives of this compound have been utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide shares similarities with other benzimidazole derivatives, such as:
- N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-ethoxyacetamide
- N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-propoxyacetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the coupling of various aromatic and heterocyclic moieties. The presence of the triazole ring is critical for its biological activity, as it allows for interactions with a range of biological targets. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a related study evaluated a series of triazole derivatives against various cancer cell lines (PC3, DU-145, A549, MCF-7) using the MTT assay. The results indicated that compounds with similar structural features to our target compound displayed IC50 values ranging from to .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9d | PC3 | 0.17 ± 0.063 |
| 9d | A549 | 0.19 ± 0.075 |
| 9d | MCF-7 | 0.51 ± 0.083 |
| 9d | DU-145 | 0.16 ± 0.083 |
These findings suggest that modifications in the phenyl and pyridine groups can enhance anticancer activity.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Specifically, it may act by modulating signaling pathways such as NF-kB and MAPK pathways, which are crucial for cancer cell growth and survival .
Neuroprotective Effects
In addition to anticancer properties, related triazole compounds have demonstrated neuroprotective effects. One study highlighted that certain triazole derivatives were able to cross the blood-brain barrier and exhibited anti-inflammatory activities by inhibiting nitric oxide production . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
A case study involving a series of synthesized triazole derivatives revealed that specific substitutions on the triazole ring could significantly influence their biological activity. For example, compounds with electron-withdrawing groups showed enhanced binding affinity to target enzymes compared to those with electron-donating groups .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this triazole-carboxamide derivative?
Answer: The synthesis involves a multi-step approach:
Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Substituted azides (e.g., 3,4-dimethylphenyl azide) and alkynes (e.g., pyridinyl acetylene) are reacted under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) .
Carboxamide Coupling : Activate the triazole-4-carboxylic acid intermediate using coupling agents like EDCI/HOBt, followed by reaction with 2-fluorobenzylamine. Anhydrous conditions (DMF or DCM) and stoichiometric control are critical to minimize byproducts .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) for high-purity yields (>95%) .
Q. How can low aqueous solubility be addressed in biological assays?
Answer: Strategies include:
Co-Solvent Systems : Use DMSO (≤1% v/v) with validation via negative controls to confirm solvent inertness in assays .
Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide or pyridinyl moiety to enhance hydrophilicity, as demonstrated for analogous triazoles in .
Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to improve bioavailability, following protocols from ’s pharmacokinetic studies .
Q. Which analytical techniques are essential for structural validation?
Answer:
NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm regioselectivity of triazole substitution and carboxamide linkage. 2D experiments (COSY, HSQC) resolve overlapping signals .
High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (positive ion mode) to verify molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₀FN₅O: 406.1665) .
X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) refined via SHELXL () to resolve bond lengths/angles and confirm stereochemistry .
Q. What in vitro assays are suitable for initial biological screening?
Answer:
Enzyme Inhibition : Fluorescence-based assays (e.g., Hsp90 ATPase activity, ) with IC₅₀ determination via dose-response curves (0.1–100 µM).
Cellular Uptake : Confocal microscopy using fluorescent analogs (e.g., BODIPY-tagged derivatives) in cancer cell lines (e.g., HeLa) .
Cytotoxicity : MTT assays (48–72 hr exposure) to evaluate selectivity (cancer vs. normal cells) .
Q. How should stability be assessed under experimental storage conditions?
Answer:
Thermal Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) analyzed via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .
Photostability : Expose solutions (UV light, 254 nm) and monitor absorbance changes (λmax = 270–300 nm) over 24 hr .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data refinement?
Answer:
Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twin refinement. Validate with R₁/Rw convergence (<5% discrepancy) .
Disordered Moieties : Apply PART/SUMP restraints for flexible groups (e.g., 2-fluorobenzyl).
Validation Tools : Check geometry with PLATON () and electron density maps (e.g., omit maps in WinGX) .
Q. How can multi-target interactions be predicted computationally?
Answer:
Molecular Docking : Use AutoDock Vina to screen against target libraries (e.g., Hsp90, kinases). Prioritize binding poses with ΔG < -8 kcal/mol .
Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS, 100 ns) to assess stability (RMSD <2 Å) and hotspot residues .
Pharmacophore Modeling : Align with known inhibitors (e.g., geldanamycin for Hsp90) to identify critical interactions (e.g., hydrogen bonds with Asp93) .
Q. How is regioselectivity in triazole formation validated experimentally?
Answer:
NOE Correlations : 2D NOESY to confirm proximity between triazole C5 and pyridinyl protons .
X-Ray Diffraction : Compare experimental bond lengths (e.g., C4–N1 = 1.34 Å) with DFT-optimized structures .
Isotopic Labeling : Synthesize ¹⁵N-labeled intermediates and analyze via ¹H-¹⁵N HMBC .
Q. What methods assess metabolic stability in preclinical models?
Answer:
Microsomal Incubations : Human liver microsomes (HLM, 1 mg/mL) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min .
CYP450 Inhibition : Fluorescent substrates (e.g., CYP3A4: BFC) to determine IC₅₀ values .
In Vivo PK : Administer IV/PO (5 mg/kg) in rodents; calculate AUC and clearance using non-compartmental analysis .
Q. How can structure-activity relationships (SAR) guide optimization?
Answer:
Substituent Scanning : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to modulate Hsp90 binding ().
Bioisosteric Replacement : Substitute pyridinyl with quinolinyl (as in ) to enhance π-π stacking .
Free-Wilson Analysis : Corrogate substituent contributions to activity (e.g., 2-fluorobenzyl improves membrane permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
